molecular formula C12H11NO4 B12900405 3-Isoxazoleacetic acid, 5-(4-hydroxyphenyl)-, methyl ester CAS No. 573984-66-4

3-Isoxazoleacetic acid, 5-(4-hydroxyphenyl)-, methyl ester

Katalognummer: B12900405
CAS-Nummer: 573984-66-4
Molekulargewicht: 233.22 g/mol
InChI-Schlüssel: SEOSRLCDEDCWMB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-(5-(4-hydroxyphenyl)isoxazol-3-yl)acetate is a chemical compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-(4-hydroxyphenyl)isoxazol-3-yl)acetate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-hydroxybenzaldehyde with hydroxylamine hydrochloride to form 4-hydroxybenzaldoxime. This intermediate is then subjected to cyclization with ethyl acetoacetate in the presence of a base such as sodium ethoxide to yield the desired isoxazole derivative. The final step involves esterification with methanol to produce Methyl 2-(5-(4-hydroxyphenyl)isoxazol-3-yl)acetate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, may be employed to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-(5-(4-hydroxyphenyl)isoxazol-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The isoxazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Methyl 2-(5-(4-hydroxyphenyl)isoxazol-3-yl)acetate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Methyl 2-(5-(4-hydroxyphenyl)isoxazol-3-yl)acetate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the isoxazole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 2-(3-formyl-4-hydroxyphenyl)acetate
  • 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles

Uniqueness

Methyl 2-(5-(4-hydroxyphenyl)isoxazol-3-yl)acetate is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. The presence of the hydroxyl group enhances its ability to form hydrogen bonds, making it a versatile intermediate in organic synthesis and a potential candidate for drug development .

Eigenschaften

CAS-Nummer

573984-66-4

Molekularformel

C12H11NO4

Molekulargewicht

233.22 g/mol

IUPAC-Name

methyl 2-[5-(4-hydroxyphenyl)-1,2-oxazol-3-yl]acetate

InChI

InChI=1S/C12H11NO4/c1-16-12(15)7-9-6-11(17-13-9)8-2-4-10(14)5-3-8/h2-6,14H,7H2,1H3

InChI-Schlüssel

SEOSRLCDEDCWMB-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)CC1=NOC(=C1)C2=CC=C(C=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.